molecular formula C6H8N2 B14257752 2,3-Dimethylidene-1,2,3,4-tetrahydropyrazine CAS No. 189701-25-5

2,3-Dimethylidene-1,2,3,4-tetrahydropyrazine

Cat. No.: B14257752
CAS No.: 189701-25-5
M. Wt: 108.14 g/mol
InChI Key: ZAVMNRWZPRXJOH-UHFFFAOYSA-N
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Description

2,3-Dimethylidene-1,2,3,4-tetrahydropyrazine is a heterocyclic organic compound with a unique structure characterized by a tetrahydropyrazine ring substituted with two methylidene groups at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethylidene-1,2,3,4-tetrahydropyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 1,2-diamines with α,β-unsaturated carbonyl compounds. The reaction is often catalyzed by acids or bases and conducted under reflux conditions to facilitate the formation of the tetrahydropyrazine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent-free conditions and eco-friendly catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylidene-1,2,3,4-tetrahydropyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazine derivatives, which can have different functional groups such as hydroxyl, alkyl, and halogen groups .

Scientific Research Applications

2,3-Dimethylidene-1,2,3,4-tetrahydropyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dimethylidene-1,2,3,4-tetrahydropyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with microbial cell membranes, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dimethylidene-1,2,3,4-tetrahydropyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

189701-25-5

Molecular Formula

C6H8N2

Molecular Weight

108.14 g/mol

IUPAC Name

2,3-dimethylidene-1,4-dihydropyrazine

InChI

InChI=1S/C6H8N2/c1-5-6(2)8-4-3-7-5/h3-4,7-8H,1-2H2

InChI Key

ZAVMNRWZPRXJOH-UHFFFAOYSA-N

Canonical SMILES

C=C1C(=C)NC=CN1

Origin of Product

United States

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